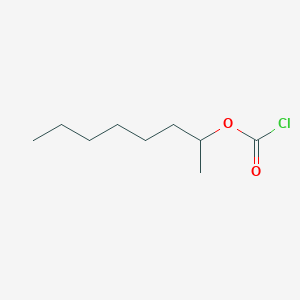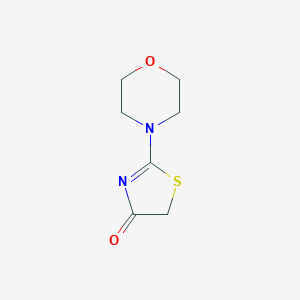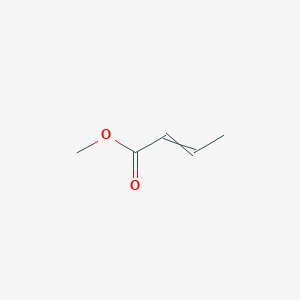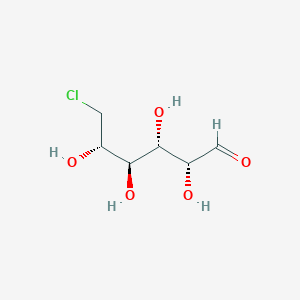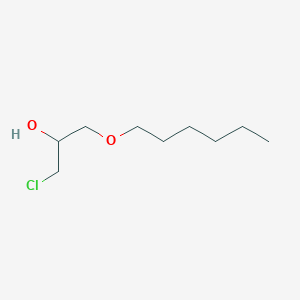
2-Propanol, 1-chloro-3-(hexyloxy)-
Description
2-Propanol, 1-chloro-3-(hexyloxy)-, also known as 2-Propanol, 1-chloro-3-hexyloxy, is a colorless, flammable liquid with a sweet odor. It is a derivative of propanol and is commonly used as a solvent in organic synthesis. It is also used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is a versatile chemical that has a variety of applications in research and industry.
Scientific Research Applications
Surface Chemistry and Catalysis
The study by Zhao, Deng, and Zaera (2010) explores the thermal chemistry of 1-chloro-2-methyl-2-propanol on a Ni(100) surface, revealing the formation of oxametallacycle surface intermediates. This process involves the sequential scission of C−Cl and O−H bonds, leading to various reaction pathways including cyclization, hydrogenation, and dehydration reactions. This research highlights the potential of using 1-chloro-2-methyl-2-propanol in catalysis and surface chemistry applications, particularly in the enhancement of tert-butyl alcohol production and the understanding of surface-mediated chemical transformations (Zhao, Deng, & Zaera, 2010).
Biocatalysis and Asymmetric Synthesis
Choi et al. (2010) demonstrate the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in the synthesis of antidepressant drugs. This research showcases the potential of microbial reductases in the enantioselective synthesis of pharmaceutically relevant compounds, offering a high level of activity and selectivity for the (S)-alcohol product. The findings provide a foundation for utilizing biocatalytic approaches in the synthesis of chiral alcohols with high enantioselectivity (Choi et al., 2010).
Intermolecular Association Studies
Research by Singh and Vij (1976) on the intermolecular association of alcohols in benzene solutions, including 1-propanol variants, offers insights into the dipole moments and molecular associations in solution. This study contributes to the understanding of the physical chemistry of alcohol interactions, with implications for solvent-solute interactions and the design of solvent systems for various applications (Singh & Vij, 1976).
Enantioselective Acylation
Miyazawa et al. (2001) investigated the enantioselective acylation of 2-(substituted phenoxy)-1-propanols using Achromobacter sp. lipase, demonstrating moderate to good enantioselectivity. This research illustrates the utility of enzymatic methods in the resolution of primary alcohols, highlighting the versatility of biocatalysis in producing enantiomerically enriched compounds for pharmaceutical applications (Miyazawa et al., 2001).
Synthetic Chemistry
Kunikazu and Kondo (1990) discuss the one-pot preparation of 1,2-diacetoxy-2-propene, a precursor of 1-acetoxy-3-chloro-2-propanone, showcasing a method for efficiently generating intermediates for further chemical synthesis. This work exemplifies the importance of innovative synthetic routes in the development of new chemical entities and their precursors, facilitating advancements in synthetic organic chemistry (Kunikazu & Kondo, 1990).
properties
IUPAC Name |
1-chloro-3-hexoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClO2/c1-2-3-4-5-6-12-8-9(11)7-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZUNVIOUMBUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884877 | |
| Record name | 2-Propanol, 1-chloro-3-(hexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-chloro-3-(hexyloxy)- | |
CAS RN |
16224-24-1 | |
| Record name | 1-Chloro-3-(hexyloxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16224-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-chloro-3-(hexyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016224241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-chloro-3-(hexyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1-chloro-3-(hexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(hexyloxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




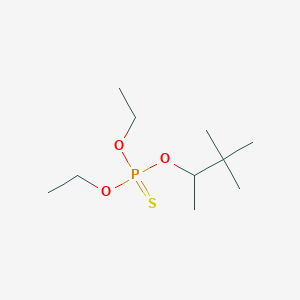

![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)



